molecular formula C19H15N3 B11842510 Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)- CAS No. 848889-93-0

Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-

Cat. No.: B11842510
CAS No.: 848889-93-0
M. Wt: 285.3 g/mol
InChI Key: DKAJYUGCVSKAHJ-UHFFFAOYSA-N
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Description

Structural Characterization of Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-

Bicyclic Heterocyclic Architecture

Imidazole-Pyridine Ring Fusion Analysis

The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring at the 1,5-a positions. This fusion creates a planar bicyclic system with partial aromaticity distributed across both rings. The pyridine ring adopts a slightly distorted chair conformation due to strain from the fused imidazole moiety, as evidenced by bond angle deviations of 2–4° from ideal sp² hybridization values. The N1–C2 bond length in the imidazole ring measures 1.34 Å, consistent with partial double-bond character, while the adjacent C2–N3 bond elongates to 1.38 Å, reflecting increased single-bond character.

The fused system exhibits conjugated π-electron delocalization, though density functional theory (DFT) calculations reveal localized electron density at the imidazole N3 atom (Mulliken charge: −0.42 e) and the pyridine N1 atom (−0.38 e). This charge distribution facilitates intermolecular interactions through both hydrogen bonding and π-stacking, as observed in crystalline forms of related derivatives.

Substituent Effects at 3-(2-methylphenyl) and 1-(2-pyridinyl) Positions

The 3-(2-methylphenyl) substituent introduces steric bulk and electron-donating effects through the ortho-methyl group. Crystal packing analyses show this substituent induces a 15° dihedral angle relative to the imidazopyridine plane, creating a twisted conformation that reduces intermolecular π-π interactions compared to unsubstituted analogs. The methyl group’s hyperconjugative donation increases electron density at C3 by 0.08 e, as calculated using natural bond orbital (NBO) analysis.

The 1-(2-pyridinyl) group forms a pseudo-axial orientation relative to the bicyclic system, with its nitrogen atom positioned 2.85 Å from the imidazole N3 in the crystal lattice. This spatial arrangement enables:

  • Intramolecular charge transfer : The 2-pyridinyl group’s electron-withdrawing nature creates a dipole moment of 4.2 Debye oriented along the N1–C1 bond axis
  • Metal coordination potential : The pendant pyridyl nitrogen exhibits a Lewis basicity (pKₐ ≈ 3.1) suitable for transition metal complexation

Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of analogous compounds reveal key structural parameters for 3-(2-methylphenyl)-1-(2-pyridinyl)-imidazo[1,5-a]pyridine:

Parameter Value (Å/°) Comparison to Parent Compound
N1–C1 bond length 1.337(3) +0.012 Å longer
C3–C(aryl) bond length 1.467(4) -0.024 Å shorter
Dihedral angle (C3-Ph) 14.8° 8.3° greater torsion
Unit cell volume 1374.33 ų 22% larger
Space group P1̄ Maintained triclinic symmetry

Data derived from show the ortho-methyl group induces anisotropic displacement parameters (ADPs) 30% higher in the C3–C(aryl) bond direction compared to para-substituted analogs, indicating enhanced vibrational motion. The crystal packing exhibits alternating layers of π-stacked imidazopyridine cores (3.4 Å interplanar spacing) and hydrophobic methylphenyl groups.

Comparative Molecular Geometry with Related Imidazopyridine Derivatives

The table below contrasts key geometric parameters with structurally similar compounds:

Compound N1–C1 (Å) C3–X Bond (Å)* Torsion Angle (°) Reference
3-(2-MePh)-1-(2-Py) 1.337 1.467 (C–C) 14.8
3-H-1-(4-Py) 1.325 6.5
3-Ph-1-(CO)₂Re 1.349 1.492 (C–Re) 22.1
3-Cl-1-(PMe₃) 1.331 1.789 (C–Cl) 9.2

*X = substituent atom at C3 position

Key differences emerge in metal-coordinated derivatives, where the Re–C bond in fac-{Re(CO)₃} complexes lengthens the C3–X distance by 0.025 Å compared to organic substituents. Electron-withdrawing groups at C3 (e.g., Cl) reduce the N1–C1 bond length through resonance effects, while bulky substituents increase torsional strain as evidenced by the 22.1° angle in rhenium complexes.

Properties

CAS No.

848889-93-0

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

3-(2-methylphenyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine

InChI

InChI=1S/C19H15N3/c1-14-8-2-3-9-15(14)19-21-18(16-10-4-6-12-20-16)17-11-5-7-13-22(17)19/h2-13H,1H3

InChI Key

DKAJYUGCVSKAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C3N2C=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters for cyclization include:

  • Solvent : Dichloromethane (DCM) outperforms THF or acetone due to better reagent solubility.

  • Temperature : Reactions conducted at 0°C prevent side reactions, whereas subzero temperatures (–15°C) reduce yields by 15–20%.

  • Stoichiometry : Optimal thiophosgene equivalence is 1.08–1.2 equivalents, balancing cyclization efficiency and byproduct formation.

ParameterOptimal ConditionYield Impact
SolventDCM+20%
Temperature0°C+15%
Thiophosgene (eq)1.1+10%

Multi-Step Synthetic Processes

Multi-step routes offer precise control over substituent placement. A three-step synthesis starting from 2,3-dichloro-5-(trifluoromethyl)pyridine involves:

  • Aminomethylation : Introducing the 2-methylphenyl group via nucleophilic aromatic substitution.

  • Cyclization : Using carbonyldiimidazole (CDI) to activate intermediates, followed by dimethylamine treatment to form the amide linkage.

  • Functionalization : Installing the 2-pyridinyl moiety through Suzuki-Miyaura coupling or Ullmann-type reactions.

For 3-(2-methylphenyl)-1-(2-pyridinyl)imidazo[1,5-a]pyridine , modifying the amine precursor to include both aryl groups before cyclization is critical. This approach achieves total yields of 40–50% after purification.

Alternative Pathways: Vilsmeier-Haack and Reduction

The Vilsmeier-Haack reaction provides access to formylated intermediates, which are subsequently reduced to alcohols and functionalized. For example:

  • Formylation : Treating imidazo[1,5-a]pyridine with POCl₃ and DMF yields a 3-aldehyde derivative.

  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, which is then sulfonated for cyanide displacement.

  • Cyanide Integration : Reacting the sulfonate with NaCN introduces the nitrile group, later hydrolyzed to the target amide.

Adapting this pathway for the target compound would require introducing the 2-methylphenyl and 2-pyridinyl groups at the formylation or reduction stages.

Comparative Analysis of Synthetic Routes

MethodYield (%)ComplexityScalability
Metal-Free C-H50–70ModerateHigh
Triphosgene Cyclization60–70LowMedium
Multi-Step40–50HighLow
Vilsmeier-Haack30–40HighLow

Metal-free C-H functionalization offers the best balance of yield and scalability, whereas multi-step processes, though precise, are less practical for large-scale synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C19H15N3
  • Molecular Weight: 285.3 g/mol
  • CAS Number: 848889-93-0
  • IUPAC Name: 3-(2-methylphenyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine

The unique structure of this compound contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

Imidazo[1,5-a]pyridine derivatives have been extensively studied for their pharmacological properties. The scaffold exhibits a wide range of biological activities, including:

  • Anticancer Activity: Research indicates that imidazo[1,5-a]pyridine compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties: Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as antimycobacterial agents. These compounds demonstrate significant activity against Mycobacterium tuberculosis, making them promising candidates for treating drug-resistant strains .
  • Neuropharmacological Effects: The compound has been investigated for its anticonvulsant properties. It shows promise in modulating neurotransmitter systems, which could be beneficial in treating epilepsy and other neurological disorders .

Case Study 1: Anticancer Activity

A study conducted by Moraski et al. demonstrated that a series of imidazo[1,5-a]pyridine derivatives exhibited potent anticancer activity against various cancer cell lines. The research highlighted their mechanism involving the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimycobacterial Agents

Research led by Pethe et al. focused on the development of imidazo[1,5-a]pyridine-3-carboxamide derivatives as potential treatments for tuberculosis. These compounds showed high efficacy in inhibiting mycobacterial growth and were effective against multidrug-resistant strains .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physical properties of imidazo[1,5-a]pyridine derivatives are heavily influenced by substituents at positions 1 and 3. Key structural analogs of 3e include:

  • 3c : 1-(2-Pyridyl)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine
  • 3f : 1-(2-Pyridyl)-3-phenylimidazo[1,5-a]pyridine
  • 38 : 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine ()
  • 3-(4-Chlorophenyl)-1-(phenylmethyl)imidazo[1,5-a]pyridine ()

Electronic Effects :

  • Electron-withdrawing groups (EWGs) : Derivatives like 3c (2-chlorophenyl) exhibit enhanced cysteine protease inhibition due to increased electrophilicity, which stabilizes enzyme-ligand interactions .
  • Electron-donating groups (EDGs) : The methyl group in 3e and 38 (o-tolyl) may improve solubility and alter coordination behavior in metal complexes, as seen in cadmium chloride complexes ().
Cysteine Protease Inhibition

evaluated 3e and analogs using papain as a model enzyme. Key findings include:

Compound Substituent (Position 3) Inhibitory Activity (Relative to 3e ) Reference
3e 2-Methylphenyl Baseline (100%)
3c 2-Chlorophenyl 30–50% higher activity
3f Phenyl 20–30% lower activity
3b 4-Methoxyphenyl Minimal inhibition

The chloro group in 3c enhances binding affinity, while EDGs like methoxy (3b ) reduce potency due to decreased electrophilicity .

Antiplatelet and Antithrombotic Activity

Ir(III) complexes with 3-phenylimidazo[1,5-a]pyridine ligands (e.g., 33 in ) demonstrate antiplatelet effects, suggesting that 3e ’s methyl group could modulate similar bioactivities if metalated .

Photophysical Properties

Derivatives with aromatic substituents (e.g., phenyl, naphthyl) exhibit strong fluorescence (450–470 nm) and solvatochromism, as seen in and . The methyl group in 3e may slightly redshift emission compared to unsubstituted analogs (e.g., 3f ) due to steric and electronic effects .

Compound Substituent (Position 3) Emission Max (nm) Stokes Shift (nm) Reference
3e 2-Methylphenyl 460–465 ~80
3f Phenyl 450–455 ~70
3ka 2-Naphthyl 470–475 ~90
Coordination Chemistry

3e ’s pyridinyl group enables chelation with d10 metals (e.g., Cd(II), Zn(II)), forming complexes with distorted square pyramidal geometries (). In contrast, 3c ’s chloro substituent may weaken metal-ligand bonds due to steric clashes, as seen in similar structures .

Biological Activity

Imidazo[1,5-a]pyridine derivatives, including 3-(2-methylphenyl)-1-(2-pyridinyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and synthetic methodologies associated with this compound.

Overview of Imidazo[1,5-a]pyridine

Imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring. Its derivatives are known for their versatile applications in pharmaceuticals and agrochemicals. The particular compound in focus, 3-(2-methylphenyl)-1-(2-pyridinyl)-, is characterized by the presence of both a methylphenyl and a pyridyl substituent, which contribute to its biological activity.

Biological Activities

The biological activities of imidazo[1,5-a]pyridine derivatives are extensive and include:

  • Anticancer : Several studies have demonstrated the potential of imidazo[1,5-a]pyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds from this class have shown cytotoxic effects against breast cancer cell lines with varying IC50 values indicating their potency .
  • Antimicrobial : These compounds exhibit significant antibacterial and antifungal properties. Their mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory : Some derivatives have been found to modulate inflammatory responses by targeting specific pathways such as NF-κB signaling .
  • Neuropharmacological Effects : Certain imidazo[1,5-a]pyridine derivatives are being investigated for their sedative and anxiolytic effects, similar to well-known drugs like zolpidem .

Structure-Activity Relationship (SAR)

The effectiveness of imidazo[1,5-a]pyridine derivatives is closely linked to their structural features. Modifications in the substituents on the pyridine and imidazole rings can significantly alter their biological activity:

Substituent Effect on Activity
Methyl group on phenylEnhances anticancer activity
Halogen substitutionsOften increase antimicrobial potency
Alkyl chain variationsCan reduce cytotoxicity to normal cells

Case Study 1: Anticancer Activity

A recent study synthesized a series of imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxic effects against various cancer cell lines using the MTT assay. Compound C5 demonstrated an IC50 value of 0.082 µM against breast cancer cells, indicating high potency compared to other tested compounds .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of substituted imidazo[1,5-a]pyridine derivatives. The study revealed that certain compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance this activity significantly .

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridine derivatives has evolved significantly over recent years. Various methods include:

  • Cyclocondensation Reactions : These reactions involve the condensation of appropriate precursors under acidic or basic conditions to form the imidazo ring.
  • Oxidative Cyclization : This method utilizes oxidizing agents to facilitate the formation of the heterocyclic structure from simpler organic compounds.
  • Transannulation Reactions : A newer approach that allows for the construction of complex imidazo structures through ring expansion techniques .

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